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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

A comparative analysis of the structural properties and reactivity of thioformaldehyde S-
sulfide (H2CSS) against its oxygen counterpart, the Criegee intermediate (CH200), reveals
important distinctions in stability and potential atmospheric reactivity. While H2CSS serves as a
crucial structural analog for theoretical studies, the lack of experimental kinetic data for its gas-
phase reactions currently limits a direct performance comparison with the well-documented
reactivity of CH200.

Criegee intermediates, specifically formaldehyde oxide (CH200), are pivotal carbonyl oxides
formed during the ozonolysis of alkenes in the troposphere.[1][2] Their high reactivity,
particularly with atmospheric pollutants like sulfur dioxide (SOz) and nitrogen oxides, implicates
them in aerosol and acid rain formation, making them a subject of intense research.[3]
Thioformaldehyde S-sulfide (H2CSS) is the isoelectronic sulfur analog of the simplest Criegee
intermediate, CH200.[4][5] While it has been successfully synthesized and characterized in
argon matrix isolation experiments, comprehensive gas-phase kinetic studies comparable to
those for CH200 are not yet available.[4] This guide compares the known properties of H2CSS,
derived primarily from computational and matrix isolation studies, with the extensive
experimental data available for CH200.

Structural and Energetic Comparison

Theoretical calculations provide the primary basis for comparing the intrinsic properties of
H2CSS and CH200. High-level coupled-cluster methods reveal differences in geometry and
stability that likely influence reactivity.[5] H2CSS possesses a longer central C-S bond and a
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smaller terminal S-S bond compared to the C-O and O-O bonds in CH200, reflecting the
different atomic radii of sulfur and oxygen.

A key point of comparison is the energy barrier to isomerization. H2CSS is predicted to
isomerize to the more stable cyclic dithiirane structure. This isomerization involves a significant
energy barrier of 27.0 kcal mol~1, suggesting that H2CSS is kinetically persistent enough for
potential bimolecular reactions if generated in the gas phase.[4][5]

Thioformaldehyde S- Criegee Intermediate
Property sulfide (H2CSS) (CH200)
(Theoretical) (Experimental/Theoretical)
Formula CH2SS CH200
Structure Planar Zwitterionic Planar Zwitterionic
C-X Bond Length (A) ~1.65 (C-S) ~1.27 (C-0)
X-Y Bond Length (&) ~1.92 (S-S) ~1.39 (0-0)
o ) 27.0 kcal mol—1 (to dithiirane) o
Isomerization Barrier ~19 kcal mol~1 (to dioxirane)
[41[5]
Less stable than dithiirane Less stable than dioxirane

Relative Stabilit
y isomer by -7.2 kcal mol=1[4][5] isomer

Reactivity Profile: Experimental vs. Theoretical

The atmospheric significance of Criegee intermediates stems from their rapid reactions with
key atmospheric species. Extensive experimental work has quantified the reaction rates of
CH200 with molecules such as SOz, NO2z, water, and organic acids.[6][7] In contrast,
experimental kinetic data for H2CSS are absent. The comparison must therefore be based on
the known reactivity of CH200 versus the theoretically inferred potential of H2CSS.
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CH200 Experimental Rate H2CSS Reactivity
Constant (298 K, cm?® s™?) (Predicted)

Reactant

Expected to react, but rate is
unknown. The reaction is

SOz (3.9+£0.7) x 10 11 critical for understanding
H2CSS's potential atmospheric

impact.

NO:2 (1.24 £ 0.22) x 107*2[6] No available data.

< 1.5 x 10717 (monomer); (4- )
H20 ) No available data.
10) x 10712 (dimer)

(1.61 + 0.14) x 1012 (with

Aldehydes No available data.
CHsCHO)[1]
(1.4 + 0.4) x 10-13 (with _

Alcohols No available data.
Methanol)[3][8]

Experimental Protocols

The methods for generating and detecting these two intermediates differ significantly, reflecting
the current state of research for each.

Generation and Detection of Criegee Intermediate
(CH200)

The breakthrough in direct kinetic studies of CH200 came from a method that avoids
ozonolysis. The standard protocol involves:

e Generation: Pulsed laser photolysis of diiodomethane (CH:l2) at a specific wavelength (e.qg.,
355 nm or 266 nm) in the presence of excess oxygen (0Oz2).[1][3] The photolysis generates
CHzl radicals, which rapidly react with Oz to form CH200 and an iodine atom.

» Detection: The temporal evolution of the CH200 concentration is monitored using time-
resolved spectroscopy.[6][9] Common methods include photoionization mass spectrometry
(PIMS) or broadband transient UV absorption spectroscopy, as CH200 has a characteristic
broad absorption spectrum.[1][7]
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« Kinetics: Bimolecular rate constants are determined under pseudo-first-order conditions by
adding a large excess of a reactant and monitoring the decay rate of the CH200 signal.[1][3]
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Click to download full resolution via product page

Workflow for Gas-Phase CH200 Kinetic Studies.

Synthesis of Thioformaldehyde S-Sulfide (H2CSS)

Experimental studies of H2CSS have been confined to matrix isolation, a technique used to
trap and study highly reactive species in an inert, solid matrix at very low temperatures.

e Precursor: The synthesis starts with 1,2,4-trithiolane, a stable sulfur heterocycle.

e Generation: Flash vacuum pyrolysis (high-temperature decomposition in a vacuum) of 1,2,4-
trithiolane leads to its fragmentation.

» Trapping and Detection: The products of the pyrolysis are immediately co-condensed with a
large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). This traps
the individual molecules, including H2CSS, preventing them from reacting further. The
trapped species are then identified and characterized using spectroscopic methods like IR or
UV-Vis spectroscopy.
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Methodology for H2CSS Matrix Isolation.
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Conclusion

Thioformaldehyde S-sulfide (HzCSS) is a structurally validated sulfur analog of the Criegee
intermediate CH200. Theoretical studies indicate it is a kinetically stable species with distinct
geometric and energetic properties compared to its oxygen counterpart. However, its role as a
functional or performance analog in atmospheric chemistry remains speculative due to the
complete lack of experimental gas-phase reactivity data. While CH200 has been proven to be
a significant atmospheric oxidant, the potential reactions of H2CSS are purely theoretical at this
point. Future research focusing on the gas-phase generation and kinetic analysis of H2CSS is
necessary to bridge the gap between theoretical prediction and experimental reality, which will
allow for a definitive assessment of its importance as a Criegee intermediate analog in
atmospheric and other chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Sulfur Analog: Evaluating Thioformaldehyde S-
Sulfide as a Criegee Intermediate Analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214467#analysis-of-thioformaldehyde-s-sulfide-as-
a-criegee-intermediate-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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